The primary source of information regarding this compound includes patents and scientific literature that detail its synthesis, properties, and applications. Its classification as a pharmaceutical intermediate highlights its relevance in drug development and medicinal chemistry.
The synthesis of acetic acid, 2-[2-(4-morpholinyl)ethoxy]- can be approached through several methods. One notable method involves the reaction of morpholine derivatives with ethyl acetoacetate followed by hydrolysis to yield the desired acetic acid derivative.
The molecular structure of acetic acid, 2-[2-(4-morpholinyl)ethoxy]- can be described as follows:
The presence of the morpholine ring enhances solubility and biological activity, while the ethoxy group provides flexibility in molecular conformation.
Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- participates in various chemical reactions typical for carboxylic acids and amines:
The mechanism of action for compounds like acetic acid, 2-[2-(4-morpholinyl)ethoxy]- typically involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives containing morpholine exhibit varying degrees of biological activity depending on their structural modifications.
The physical and chemical properties of acetic acid, 2-[2-(4-morpholinyl)ethoxy]- are crucial for its application:
Characterization can be performed using:
Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- has several applications across different fields:
The core scaffold adheres to IUPAC conventions as 2-{2-[(morpholin-4-yl)ethoxy]acetic acid}, systematically defining:
Structurally, the morpholine ring adopts a chair conformation with the nitrogen lone pair equatorial, optimizing hydrogen-bond acceptor capacity. The ethoxy linker provides rotational freedom (∼110° bond angles), allowing the carboxylic acid to explore diverse spatial orientations critical for pharmacophore mapping. Substituents on the morpholine nitrogen or acetic acid α-carbon dramatically alter electronic and steric properties:
Table 1: Structural Variations and Their Influence on Compound Properties
| Substituent Position | Example Modifications | Impact on Properties |
|---|---|---|
| Morpholine N-position | Methyl, benzyl, acyl | Alters logD, membrane permeability, metabolic stability [9] |
| Acetic acid α-carbon | Methyl, phenyl, heteroaryl | Enhances stereochemical complexity; modulates pKa and target selectivity [1] |
| Ethoxy linker | Methyl branching, cyclization | Reduces flexibility; may improve potency but limit bioavailability [2] |
Electron-withdrawing groups on the acetic acid moiety lower the carboxylic acid pKa (e.g., α-cyano derivatives, pKa ≈ 3.2), enhancing membrane penetration in protonated form. Conversely, α-alkyl groups increase steric bulk, potentially improving binding pocket complementarity in enzymes like kinases or carbonic anhydrases [1] [6].
The scaffold emerged in the 1990s as a polar, bioisosteric replacement for rigid aromatic acids (e.g., benzoic acids). Its development accelerated due to:
Key milestones include its incorporation into:
Table 2: Evolution of Key Therapeutic Applications
| Era | Therapeutic Focus | Representative Advance |
|---|---|---|
| 1990–2000 | Solubility-enhancing motifs | Replaced arylcarboxylic acids in NSAID analogs [2] |
| 2000–2010 | Kinase inhibitor scaffolds | Integrated into sunitinib-like VEGFR2 inhibitors [2] |
| 2010–Present | Targeted oncology agents | HIF-1α inhibitors (e.g., 1i, IC₅₀ = 11.2 μM in ID8 cells) [6] |
| 2020–Present | Antibiotic adjuvants | Silver nanoparticle conjugates disrupting bacterial biofilms [8] |
Recent innovations include its use in hypoxia-targeting therapeutics, where derivatives like 1c and 1h suppress HIF-1α accumulation in ovarian cancer models, overcoming chemoresistance [6].
This scaffold’s versatility stems from three key attributes:
The morpholine oxygen acts as a strong hydrogen-bond acceptor (σ-profile: –40 kcal/mol), while the carboxylic acid serves as a dual H-bond donor/acceptor. This facilitates:
The scaffold consistently improves drug-like properties:
Systematic modifications enable precise bioactivity tuning:
Table 3: SAR Trends in Key Therapeutic Areas
| Application | Optimal Substituents | Potency Enhancement | Mechanistic Insight |
|---|---|---|---|
| Carbonic anhydrase inhibition | α-Methyl acetic acid | IC₅₀ 8.12 μM (vs. 23.2 μM for thiourea) [6] | Steric occlusion of hydrophobic subpocket |
| HIF-1α suppression | N-Acetyl morpholine | >80% inhibition at 10 μM [6] | Disrupts HIF-1α/p300 interaction |
| Antifungal agents | Ethoxy→propoxy linker | MIC 2 μg/mL against C. albicans [8] | Enhanced membrane penetration |
| Kinase inhibition (VEGFR) | Carboxylate → tetrazole | Kᵢ = 4 nM (vs. 22 nM for acid) [2] | Maintains charge while improving logD |
Notably, derivatives like morpholine-acetamide hybrids demonstrate dual inhibition of carbonic anhydrase and HIF-1α, showcasing the scaffold’s capacity for polypharmacology [6]. Emerging applications include its use in antibody-drug conjugates (ADCs) as a hydrophilic spacer, reducing aggregation while maintaining payload release kinetics [2].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1